1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Overview
Description
The compound "1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione" is a chemical of interest in the field of organic chemistry, particularly in the study of electron-donating groups and their effects on π-delocalization in conjugate systems. The related compound 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione has been studied for its crystal structures and emission properties, revealing insights into the behavior of methoxy groups in the phenyl ring and the effects of different conformations on the material's chromic effects .
Synthesis Analysis
The synthesis of related compounds, such as 1,4-diphenyl substituted butane-1,4-dione, has been explored through various methods. One approach involves the tail-to-tail dimerization of styrene followed by oxidation under UV-light, using polyoxometalates as catalysts . This method is noted for its economic and scalable nature. Additionally, asymmetric reduction of 1,4-diphenylbutane-1,4-dione has been achieved using reducing agents like NaBH4 and BH3·THF in combination with chiral reagents, leading to the production of chiral 1,4-diols with high enantiomeric excess .
Molecular Structure Analysis
The molecular structure and conformations of compounds similar to "1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione" have been investigated using techniques such as gas-phase electron diffraction. For instance, 1,2-dimethoxycyclobutene-3,4-dione has been found to exist in two forms with different symmetries and conformations, providing valuable data on bond distances and angles that reflect the effects of conjugation and hybridization .
Chemical Reactions Analysis
The chemical reactions involving compounds with dimethoxyphenyl groups and dione functionalities are diverse. The BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione exhibits multiple chromisms, including mechano-, thermo-, and chronochromism, as well as aggregation-induced emission (AIE) and solvatochromic effects (SE). These properties are influenced by the molecular conformations and the presence of electron-donating methoxy groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the presence of methoxy groups and the specific arrangement of phenyl rings can lead to significant chromic effects and emission properties. The ability to switch the solid-state emission color and efficiency with external stimuli such as mechanical force or temperature changes is a notable feature. Furthermore, the self-assembly of these compounds into microstructures capable of optical waveguide effects has been observed .
Scientific Research Applications
Application 1: Synthesis of Organic Compounds
- Summary of the Application: The compound is used in the synthesis of organic compounds with a more sustainable perspective. It’s particularly used in the Michael addition of N-heterocycles to chalcones .
- Methods of Application: The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones. This methodology has been applied to the unique preparation of the potential bioactive compound 1- (3,4-dimethoxyphenyl)-3- (4-methoxyphenyl)-3- (1 H -1,2,4-triazol-1-yl)propan-1-one with moderate yield, due to the retro-Michael reaction .
- Results or Outcomes: Both synthetic reactions (i.e., preparation of chalcone and triazole Michael-addition to chalcone) have good green metrics .
Application 2: Degradation of Lignin and its Aromatic Derivative Compounds
- Summary of the Application: The compound is used in the degradation of lignin and its aromatic derivative compounds .
- Methods of Application: In the presence of H2O2, lignin peroxidase (LiP) can easily decompose lignin and analogue compounds under mild conditions. In this reaction mechanism, LiP catalyzes the C–C cleavage of a propenyl side chain, being able to produce veratraldehyde (VAD) from 1- (3′,4′-dimethoxyphenyl) propene (DMPP) .
- Results or Outcomes: The complete reaction comprises seven steps (five steps not including LiP as a catalyst), which include radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation. The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .
Application 3: Interaction with DNA
- Summary of the Application: Compounds similar to “1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione” are known to interact with DNA via groove binding . This interaction is demonstrated by UV-visible, competitive fluorescence studies, CD spectroscopy, DNA viscosity and melting studies .
- Methods of Application: The interaction of these compounds with DNA is studied using various techniques such as UV-visible spectroscopy, competitive fluorescence studies, CD spectroscopy, DNA viscosity and melting studies .
- Results or Outcomes: The results of these studies show that these compounds can bind to the grooves of DNA, which could have implications for their potential use in therapeutic applications .
Application 4: Synthesis of Bioactive Compounds
- Summary of the Application: The compound is used in the synthesis of bioactive compounds. It’s particularly used in the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1 H -1,2,4-triazol-1-yl)propan-1-one, a compound with potential bioactivity since it is related to herbicide, fungicide, and bactericide formulations .
- Methods of Application: The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones. This methodology has been applied to the unique preparation of the potential bioactive compound 1- (3,4-dimethoxyphenyl)-3- (4-methoxyphenyl)-3- (1 H -1,2,4-triazol-1-yl)propan-1-one with moderate yield, due to the retro-Michael reaction .
- Results or Outcomes: Both synthetic reactions (i.e., preparation of chalcone and triazole Michael-addition to chalcone) have good green metrics .
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-18-9-4-3-7(5-10(9)19-2)8(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQACDYPMNIAMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426037 | |
Record name | 1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
CAS RN |
63458-98-0 | |
Record name | 1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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